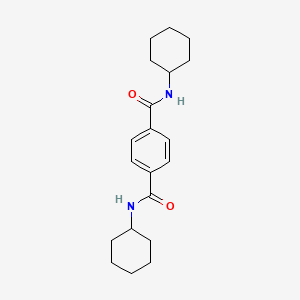

N1,N4-Dicyclohexylterephthalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c23-19(21-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(24)22-18-9-5-2-6-10-18/h11-14,17-18H,1-10H2,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXGBMBOZMRULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15088-29-6 | |

| Record name | 15088-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N1,N4-Dicyclohexylterephthalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and mechanisms for N1,N4-dicyclohexylterephthalamide. The information is curated for a technical audience and includes detailed experimental protocols, quantitative data, and process visualizations to facilitate understanding and replication.

Introduction

This compound is a chemical compound primarily utilized as a nucleating agent in the polymer industry. Its synthesis is achieved through straightforward condensation reactions, offering high yields and purity. This document outlines the two principal pathways for its preparation: the reaction of terephthaloyl chloride with cyclohexylamine and the amidation of dimethyl terephthalate with cyclohexylamine.

While this guide focuses on the chemical synthesis of this compound, it is important to note that extensive searches of scientific literature and databases have revealed no significant information regarding its biological activity or involvement in any signaling pathways. Therefore, its application in drug development is not currently established.

Synthesis Pathways and Mechanisms

The synthesis of this compound is primarily accomplished through two effective pathways. Both methods are based on the formation of amide bonds via nucleophilic acyl substitution.

Pathway 1: From Terephthaloyl Chloride and Cyclohexylamine

This is a rapid and high-yield method involving the reaction of a diacyl chloride with a primary amine. The reaction is typically carried out at a low temperature in the presence of a base to neutralize the hydrochloric acid byproduct.

Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of terephthaloyl chloride. This is followed by the elimination of a chloride ion. A base, such as sodium hydroxide, is used to neutralize the liberated hydrochloric acid, driving the reaction to completion.

Pathway 2: From Dimethyl Terephthalate and Cyclohexylamine

This pathway involves the aminolysis of a diester. It requires higher temperatures and longer reaction times compared to the acyl chloride method and is often catalyzed by a base.

Mechanism: This reaction is also a nucleophilic acyl substitution. The cyclohexylamine attacks the carbonyl carbon of the dimethyl terephthalate. This is followed by the elimination of methanol. The reaction is typically carried out at elevated temperatures to facilitate the departure of the methoxide leaving group.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the two pathways described.

Protocol for Pathway 1: From Terephthaloyl Chloride and Cyclohexylamine

This protocol is adapted from patent CN101948401A.[1][2]

Materials:

-

Terephthaloyl chloride (20.3 g)

-

Cyclohexylamine (19.8 g)

-

Benzene (90 mL)

-

10% Aqueous Sodium Hydroxide solution (80 g)

-

Ice-water bath

Procedure:

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 20.3 g of terephthaloyl chloride in 90 mL of benzene.

-

Cool the solution to 10 °C using an ice-water bath.

-

Prepare a mixture of 19.8 g of cyclohexylamine and 80 g of 10% aqueous sodium hydroxide solution.

-

Add the cyclohexylamine-sodium hydroxide mixture dropwise to the terephthaloyl chloride solution while maintaining the reaction temperature at 10 ± 5 °C. The addition should take approximately 52 minutes.

-

After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at the same temperature.

-

Filter the resulting solid product via suction filtration.

-

Wash the filter cake with water until the washings are neutral.

-

Dry the product to obtain this compound.

Yield: 31.2 g (95.1%)

Protocol for Pathway 2: From Dimethyl Terephthalate and Cyclohexylamine

This protocol is based on a method described by ChemicalBook, citing patent CN106316877A.[3]

Materials:

-

Dimethyl terephthalate (9.42 g)

-

Cyclohexylamine (22.52 g)

-

Pyridine (25 mL)

-

Potassium carbonate (0.69 g)

-

Xylene

-

Water

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a condenser, separator, and stirrer, add 9.42 g of dimethyl terephthalate, 22.52 g of cyclohexylamine, 25 mL of pyridine, and 0.69 g of potassium carbonate.

-

Heat the mixture in an oil bath at 135 °C for 30 hours. Collect the distillate in the separator.

-

During the reaction, add fresh cyclohexylamine in six portions.

-

After 30 hours, add 50 mL of xylene and distill off a portion of the reaction solution. Repeat this step twice with a 5-hour interval between additions.

-

After the reaction is complete, recover the solvent under reduced pressure.

-

Add water to the residue, filter the mixture, and wash the solid with water.

-

Dry the product to obtain this compound.

Yield: 14.08 g (88.4%)

Data Presentation

The following tables summarize the quantitative data for the two synthesis pathways.

Table 1: Reactant and Product Quantities

| Compound | Pathway 1 (from Terephthaloyl Chloride) | Pathway 2 (from Dimethyl Terephthalate) |

| Starting Material 1 | Terephthaloyl chloride (20.3 g) | Dimethyl terephthalate (9.42 g) |

| Starting Material 2 | Cyclohexylamine (19.8 g) | Cyclohexylamine (22.52 g) |

| Solvent/Catalyst | Benzene (90 mL), 10% NaOH (80 g) | Pyridine (25 mL), K₂CO₃ (0.69 g) |

| Product | This compound (31.2 g) | This compound (14.08 g) |

Table 2: Reaction Conditions and Yield

| Parameter | Pathway 1 (from Terephthaloyl Chloride) | Pathway 2 (from Dimethyl Terephthalate) |

| Temperature | 10 ± 5 °C | 135 °C |

| Reaction Time | ~1.5 hours | 30 hours |

| Yield | 95.1% | 88.4% |

Visualizations

The following diagrams illustrate the synthesis pathways and experimental workflows.

Caption: Synthesis of this compound from Terephthaloyl Chloride.

Caption: Synthesis of this compound from Dimethyl Terephthalate.

References

N1,N4-Dicyclohexylterephthalamide: A Comprehensive Technical Review

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N4-Dicyclohexylterephthalamide is a symmetrically disubstituted diamide built upon a central terephthalamide scaffold. While its molecular architecture may be of interest in rational drug design and supramolecular chemistry, this compound has been predominantly characterized and utilized within the field of polymer science. This technical guide provides a comprehensive review of the current scientific literature on this compound, focusing on its chemical synthesis, physicochemical properties, and its well-established role as a nucleating agent for polypropylene. This document also highlights the conspicuous absence of research into the biological activities of this compound, a factor that may be of consideration for professionals in drug development. All quantitative data has been summarized in structured tables, and detailed experimental protocols for key synthetic methods are provided. Visual diagrams illustrating chemical synthesis and the mechanism of polymer nucleation are also presented.

Chemical and Physical Properties

This compound is a white crystalline solid that is stable at room temperature.[1] Its core structure consists of a benzene ring substituted at the 1 and 4 positions by carboxamide groups, with each amide nitrogen bearing a cyclohexyl substituent.[2] The amide linkages are fundamental to its chemical behavior, facilitating strong intermolecular hydrogen bonding.[2] This characteristic is central to its function in supramolecular assembly.[2]

| Property | Value | Reference |

| IUPAC Name | N1,N4-dicyclohexylbenzene-1,4-dicarboxamide | [3] |

| Synonyms | N,N'-Dicyclohexylterephthalamide, 1,4-Benzenedicarboxamide, N1,N4-dicyclohexyl- | [3][4] |

| CAS Number | 15088-29-6 | [3] |

| Molecular Formula | C₂₀H₂₈N₂O₂ | [3] |

| Molecular Weight | 328.4 g/mol | [3][4] |

| Appearance | White powder | [1][4] |

| Melting Point | >300 °C | [1][4] |

| Assay | ≥99% | [1][4] |

| Dried Weight Loss | ≤0.5% | [1][4] |

Synthesis and Purification

The synthesis of this compound is primarily achieved through condensation reactions.[2] Two common methods are the reaction of terephthaloyl chloride with cyclohexylamine and the reaction of dimethyl terephthalate with cyclohexylamine.[2]

Experimental Protocol: Synthesis from Terephthaloyl Chloride

This method involves the acylation of cyclohexylamine with terephthaloyl chloride.

Materials:

-

Terephthaloyl chloride

-

Cyclohexylamine

-

Aqueous sodium hydroxide solution

-

Suitable organic solvent (e.g., dichloromethane)

Procedure:

-

Dissolve terephthaloyl chloride in an appropriate organic solvent.

-

In a separate vessel, prepare a solution of cyclohexylamine and aqueous sodium hydroxide.

-

Slowly add the terephthaloyl chloride solution to the cyclohexylamine solution with vigorous stirring.

-

Maintain the reaction at a controlled temperature (e.g., room temperature) for a specified duration.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum.

Experimental Protocol: Synthesis from Dimethyl Terephthalate

This method utilizes a transamidation reaction.

Materials:

-

Dimethyl terephthalate

-

Cyclohexylamine

-

Pyridine (catalyst)

-

Potassium carbonate (catalyst)

Procedure:

-

Combine dimethyl terephthalate, an excess of cyclohexylamine, pyridine, and potassium carbonate in a reaction vessel equipped with a condenser.

-

Heat the reaction mixture to 135°C and maintain for approximately 30 hours.

-

During the reaction, methanol is formed as a byproduct and can be removed by distillation.

-

After the reaction is complete, cool the mixture and recover the solvent under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash with water, and dry to yield this compound. A reported yield for this method is 88.4%.

Purification

Recrystallization is a common and effective method for purifying the crude product.[5] The crude this compound is dissolved in a hot solvent, such as a mixture of ethanol and water.[2] As the solution cools, the pure compound crystallizes, leaving impurities dissolved in the solvent. The purified crystals can then be collected by filtration.

Mechanism of Action as a Nucleating Agent

The primary application of this compound is as a nucleating agent for polypropylene (PP), particularly for inducing the formation of the β-crystalline form.[1][6] This modification of the polymer's crystalline structure leads to improved mechanical properties.

The efficacy of this compound as a nucleating agent is attributed to its ability to self-assemble into well-defined, ordered structures within the molten polymer.[2] This self-assembly is driven by intermolecular hydrogen bonding between the amide groups of adjacent molecules.[2] The N-H group of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule serves as a hydrogen bond acceptor.[2]

These hydrogen-bonded networks form fibrillar or sheet-like structures that act as templates for the crystallization of polypropylene chains. This process, known as heterogeneous nucleation, accelerates the overall crystallization rate of the polymer.[2] Specifically, this compound is known to be a dual (α and β) nucleating agent, meaning it can induce the formation of both alpha and beta crystalline forms of polypropylene.[7] The β-crystalline phase is often associated with enhanced impact resistance and heat deformation properties.[1]

Impact on Polypropylene Properties

The addition of this compound as a nucleating agent can significantly alter the mechanical properties of polypropylene. The suggested addition level is typically in the range of 0.1% to 0.3% by weight.[1][4]

| Property | Neat iPP | iPP with this compound | Percentage Improvement | Reference |

| Tensile Strength (MPa) | 30 | 40 | 33.3% | [2] |

| Impact Resistance (kJ/m²) | 5 | 10 | 100% | [2] |

Biological Activity

A thorough review of the current scientific literature reveals a significant lack of information regarding the biological activity of this compound. Searches in prominent databases such as PubChem and other scientific repositories did not yield any studies on its pharmacological, toxicological, or any other biological effects. The compound is primarily documented and sold for research and industrial purposes, specifically in the field of polymer chemistry. Therefore, for professionals in drug development, this compound should be considered as uncharacterized from a biological standpoint.

Conclusion

This compound is a well-characterized molecule with established synthetic routes and a clear, commercially relevant application as a nucleating agent for polypropylene. Its ability to self-assemble through hydrogen bonding provides a textbook example of supramolecular chemistry principles applied to materials science. However, for the audience of drug development professionals, it is crucial to note the absence of any published data on its biological activity. This lack of information presents both a knowledge gap and a potential opportunity for future investigation, should the molecular scaffold be of interest for therapeutic applications. Any such investigation would need to begin with fundamental in vitro and in vivo studies to characterize its biological profile.

References

- 1. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]

- 2. This compound | 15088-29-6 | Benchchem [benchchem.com]

- 3. This compound | C20H28N2O2 | CID 306643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. The relation between chemical structure of branched amide nucleating agents and nucleation effect in isotactic polyprop… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N1,N4-Dicyclohexylterephthalamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of N1,N4-Dicyclohexylterephthalamide, a diamide derivative of terephthalic acid. The internationally recognized IUPAC name for this compound is N1,N4-dicyclohexylbenzene-1,4-dicarboxamide [1]. While the specified audience includes drug development professionals, it is crucial to note that current scientific literature predominantly focuses on its applications in materials science. Extensive searches for biological activity, pharmacological data, or involvement in signaling pathways have yielded no significant results. This document summarizes the compound's chemical identity, physical properties, detailed synthesis protocols, and its primary, well-documented application as a nucleating agent in polymer chemistry.

Chemical and Physical Properties

This compound is a white crystalline solid characterized by its high thermal stability and low solubility in most common solvents at room temperature. Its core structure consists of a central benzene ring substituted at the 1 and 4 positions by carboxamide groups, with cyclohexyl groups attached to the nitrogen atoms. This molecular arrangement facilitates strong intermolecular hydrogen bonding, which is fundamental to its physical properties and applications.

The key chemical and physical data for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N1,N4-dicyclohexylbenzene-1,4-dicarboxamide | [1] |

| CAS Number | 15088-29-6 | [1] |

| Molecular Formula | C₂₀H₂₈N₂O₂ | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| Appearance | White powder | [2][3] |

| Melting Point | >300 °C | [2][3] |

| Assay (Purity) | ≥99% | [2][3] |

| Synonyms | N,N'-Dicyclohexylterephthalamide, 1,4-Benzenedicarboxamide, N1,N4-dicyclohexyl- | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through condensation reactions. The following section details the most common experimental protocols.

Experimental Protocols

Two primary synthesis routes are prevalent in the literature:

Protocol 1: Acyl Chloride Condensation

This is one of the most efficient methods for synthesizing this compound. It involves the reaction of terephthaloyl chloride with cyclohexylamine.

-

Reactants: Terephthaloyl chloride, Cyclohexylamine (2 equivalents).

-

Solvent: Anhydrous dichloromethane or Tetrahydrofuran (THF).

-

Catalyst/Base: Triethylamine is often added to neutralize the hydrochloric acid (HCl) byproduct.

-

Procedure:

-

Dissolve terephthaloyl chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyclohexylamine and triethylamine in the same solvent to the cooled mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration, washed with water to remove triethylamine hydrochloride, and then dried.

-

Protocol 2: From Dimethyl Terephthalate

This method involves the reaction of dimethyl terephthalate with cyclohexylamine, often requiring higher temperatures.

-

Reactants: Dimethyl terephthalate, Cyclohexylamine.

-

Catalyst: A combination of pyridine and potassium carbonate has been shown to be effective.

-

Procedure:

-

Combine dimethyl terephthalate (e.g., 9.42 g), cyclohexylamine (e.g., 22.52 g), pyridine (e.g., 25 mL), and potassium carbonate (e.g., 0.69 g) in a three-necked round-bottom flask equipped with a condenser and stirrer.

-

Heat the mixture in an oil bath to 135°C and maintain the reaction for 30 hours.

-

During the reaction, cyclohexylamine may be added portion-wise to drive the reaction to completion.

-

After the reaction period, the solvent is recovered under reduced pressure.

-

Water is added to the residue, and the solid product is collected by filtration and washed with water.

-

This method has been reported to achieve a yield of approximately 88.4%.

-

Purification

For research-grade material, the crude product from synthesis must be purified. The most common technique is recrystallization . This involves dissolving the crude solid in a suitable solvent (such as an ethanol/water mixture) at an elevated temperature and allowing it to cool slowly. As the solution cools, the desired this compound crystallizes out, leaving impurities dissolved in the solvent. The pure crystals are then collected by filtration.

Synthesis Workflow Diagram

The general workflow for the synthesis and purification of this compound can be visualized as follows.

Caption: General experimental workflow for synthesis and purification.

Core Applications and Mechanism of Action

The primary application of this compound is as a highly effective nucleating agent for polymers, particularly for polypropylene (PP)[2].

Role as a Beta-Nucleating Agent

In polypropylene, this compound acts as a β-nucleating agent, which induces the formation of the β-crystalline form of the polymer. This specific crystalline structure imparts desirable mechanical properties to the material, such as improved impact resistance and a higher heat deformation temperature. The efficacy of the compound is rooted in its ability to facilitate heterogeneous nucleation and promote specific crystalline orientations through a process known as epitaxial growth. The strong, directional hydrogen bonds between the amide groups of the nucleating agent are crucial for its self-assembly into a template that guides polymer crystallization.

Logical Relationship Diagram: Nucleating Action

The logical relationship illustrating how this compound improves polymer properties is shown below.

Caption: Mechanism of action as a polymer nucleating agent.

Other Applications

Beyond its role in polymers, this compound is also utilized in the field of liquid crystal materials and as an intermediate for certain dyes, owing to its rigid core structure and thermal stability[2][3].

Relevance to Drug Development

Despite the target audience for this guide, it is important to reiterate that extensive literature searches did not reveal any established applications of this compound in drug development, pharmacology, or as a modulator of biological signaling pathways. The PubChem database, a comprehensive resource for chemical and biological information, lists no recorded biological test results for this compound. Its properties are leveraged in materials science, and it is typically sold for research purposes in this context, not for human or veterinary use[4]. Professionals in drug development should be aware that while the molecule's structure, featuring hydrogen bond donors and acceptors, is of a type sometimes found in biologically active molecules, this specific compound's utility appears to be confined to the realm of materials science based on current public knowledge.

References

- 1. This compound | C20H28N2O2 | CID 306643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]

- 3. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]

- 4. This compound | 15088-29-6 | Benchchem [benchchem.com]

Molecular weight and formula of N1,N4-Dicyclohexylterephthalamide

For Researchers, Scientists, and Material Development Professionals

This technical guide provides a comprehensive overview of N1,N4-Dicyclohexylterephthalamide, a diamide derivative with significant applications in polymer science. This document details its chemical and physical properties, synthesis protocols, and its primary role as a nucleating agent.

Chemical Identity and Properties

This compound is a symmetrical aromatic diamide. Structurally, it consists of a central terephthalamide core, which is a benzene ring substituted at the 1 and 4 positions with carboxamide groups, and two cyclohexyl groups attached to the nitrogen atoms of the amide functionalities.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N1,N4-dicyclohexylbenzene-1,4-dicarboxamide[1][2] |

| CAS Number | 15088-29-6[1][2][3][4] |

| Synonyms | N,N'-Dicyclohexylterephthalamide, 1,4-Benzenedicarboxamide, N1,N4-dicyclohexyl-[1][2][3] |

| InChI Key | OXJCOJXHCPVIPV-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₈N₂O₂[1][2][3] |

| Molecular Weight | 328.4 g/mol [1][2] (also reported as 328.45 g/mol [3][4]) |

| Appearance | White powder[5][6] |

| Melting Point | >300 °C[5][6] |

| pKa (Predicted) | 13.70 ± 0.20[3] |

| Boiling Point (Predicted) | 571.4 ± 33.0 °C[3] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³[3] |

| Solubility | Soluble in polypropylene melt.[7] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through condensation reactions.[1] The most common methods involve the reaction of a terephthalic acid derivative with cyclohexylamine.

2.1. Acyl Chloride Condensation Method

This is one of the most efficient methods for synthesizing this compound.[1]

-

Reactants : Terephthaloyl chloride and cyclohexylamine.[1][7]

-

Solvent : Anhydrous dichloromethane or Tetrahydrofuran (THF).[1]

-

Catalyst/Base : A base such as triethylamine is often used to neutralize the hydrochloric acid (HCl) byproduct.[1]

-

Procedure :

-

Dissolve terephthaloyl chloride in the chosen anhydrous solvent in a four-neck glass flask under an inert atmosphere (e.g., N₂ or Ar).[1][7]

-

Add two equivalents of cyclohexylamine to the solution, often dropwise, while maintaining vigorous stirring.[1][7]

-

Add triethylamine to the reaction mixture.[1]

-

The reaction is typically carried out at reflux.[1]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]

-

-

Purification :

-

After the reaction is complete, the crude product is purified.

-

Recrystallization : A common method involves dissolving the crude product in a hot solvent mixture, such as ethanol and water, and allowing it to cool slowly to form pure crystals.[1]

-

Column Chromatography : Alternatively, purification can be performed using a silica gel column with a hexane/ethyl acetate gradient.[1]

-

2.2. Direct Amidation of Terephthalic Acid

This method involves the direct reaction of terephthalic acid with cyclohexylamine.

-

Reactants : Terephthalic acid and cyclohexylamine.

-

Conditions : This reaction requires high temperatures to proceed due to the lower reactivity of carboxylic acids compared to acyl chlorides.[1]

2.3. From Dimethyl Terephthalate

Another synthetic route utilizes dimethyl terephthalate and cyclohexylamine.[1]

-

Reactants : Dimethyl terephthalate and cyclohexylamine.[1]

-

Catalysts : Pyridine and potassium carbonate are used as catalysts.[1]

Caption: Synthesis workflow for this compound.

Applications in Material Science

Research has primarily focused on the application of this compound as a nucleating agent, particularly for polypropylene (PP).[1] Nucleating agents are additives that accelerate the crystallization process of a polymer.[1]

3.1. Role as a Nucleating Agent

This compound is an efficient nucleating agent that can induce both α and β crystalline forms in isotactic polypropylene (iPP).[7] Its effectiveness is rooted in its ability to facilitate heterogeneous nucleation.[1] The amide groups are crucial to its function, allowing for strong intermolecular hydrogen bonding which plays a role in its supramolecular assembly.[1]

-

Mechanism : The compound is soluble in the polypropylene melt and recrystallizes upon cooling.[7] This recrystallization provides surfaces that template the oriented growth of polymer crystals, a process known as epitaxial growth.[1]

-

Benefits : As a β-crystalline nucleating agent for polypropylene, it can improve properties such as impact resistance and heat deformation resistance.[5] This makes the resulting polymer suitable for applications like PP-R pipes and injection-molded parts for the automotive and electronics industries.[5][6]

Caption: Role of DCHT as a nucleating agent in polypropylene.

3.2. Other Potential Applications

Due to its structure, this compound has been explored for use in other areas, such as:

-

Liquid Crystal Materials : It can be used as a liquid crystal monomer or additive, forming a liquid crystal phase under specific conditions.[5][6]

-

Fluorescent Dyes : Its aromatic core suggests potential applications in the field of fluorescent materials.[5]

Safety and Handling

-

Handling : Use of a fume hood, nitrile gloves, chemical-resistant goggles, and a lab coat is recommended during synthesis and handling.[1]

-

Storage : Store in a cool, dry place in a sealed, airtight container, preferably under an inert gas like nitrogen or argon.[1][5][6]

-

Disposal : Waste should be disposed of in accordance with guidelines for halogenated organic waste.[1]

-

Note : This compound is intended for research use only and is not for human or veterinary use.

References

- 1. This compound | 15088-29-6 | Benchchem [benchchem.com]

- 2. This compound | C20H28N2O2 | CID 306643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dicyclohexylbenzene-1,4-dicarboxamide - Protheragen [protheragen.ai]

- 4. 15088-29-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]

- 6. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to N,N'-Dicyclohexylterephthalamide (CAS 15088-29-6)

Disclaimer: The following information is for research purposes only. N,N'-Dicyclohexylterephthalamide is an industrial chemical and, based on available data, has no established therapeutic use or biological signaling pathway association.

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of N,N'-Dicyclohexylterephthalamide (CAS 15088-29-6). While the intended audience includes professionals in drug development, it is crucial to note that the existing body of scientific literature on this compound is predominantly focused on its role in polymer science. Specifically, it is widely utilized as a nucleating agent to enhance the crystallization of polymers like polypropylene. To date, no significant research has been published detailing its pharmacological activity, mechanism of action in a biological context, or its involvement in cellular signaling pathways.

Chemical and Physical Properties

N,N'-Dicyclohexylterephthalamide is a diamide derivative built on a central terephthalamide backbone.[1] The core structure consists of a benzene ring substituted at the 1 and 4 positions with carboxamide groups, with two cyclohexyl groups attached to the nitrogen atoms of the amide functionalities.[1] Key quantitative data for this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 15088-29-6 |

| IUPAC Name | N1,N4-dicyclohexylbenzene-1,4-dicarboxamide[1] |

| Synonyms | N,N'-Dicyclohexylterephthalamide, 1,4-Benzenedicarboxamide, N1,N4-dicyclohexyl-[1][2] |

| Molecular Formula | C₂₀H₂₈N₂O₂[1][2] |

| InChI Key | OXJCOJXHCPVIPV-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 328.45 g/mol [2] |

| Boiling Point | 571.4 ± 33.0 °C (Predicted)[2] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted)[2] |

| pKa | 13.70 ± 0.20 (Predicted)[2] |

| Flash Point | 196.8 °C |

| Vapor Pressure | 4.55E-13 mmHg at 25°C |

| Refractive Index | 1.565 |

| Appearance | White powder |

| Melting Point | >300 °C |

Synthesis and Experimental Protocols

The synthesis of N,N'-Dicyclohexylterephthalamide can be achieved through several methods. Two common laboratory-scale protocols are detailed below.

Synthesis from Terephthaloyl Chloride and Cyclohexylamine

This method involves the acylation of cyclohexylamine with terephthaloyl chloride.

-

Experimental Protocol:

-

Dissolve terephthaloyl chloride in a suitable inert, non-polar organic solvent.

-

While stirring and cooling the solution, slowly add a mixture of aqueous sodium hydroxide solution and cyclohexylamine. The molar ratio of terephthaloyl chloride to cyclohexylamine should be approximately 1:2.0 to 1:2.5, and the molar ratio of terephthaloyl chloride to sodium hydroxide should also be in the range of 1:2.0 to 1:2.5.

-

Maintain the reaction temperature between 5 °C and 30 °C during the addition.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

Collect the resulting solid product by filtration.

-

Wash the filter cake with water to remove any remaining salts and impurities.

-

The final product is N,N'-dicyclohexyl terephthalamide.

-

Synthesis from Dimethyl Terephthalate and Cyclohexylamine

This protocol utilizes a transamidation reaction.

-

Experimental Protocol:

-

In a 100 mL three-necked round-bottom flask equipped with a condenser, separator, and stirrer, combine 9.42 g of dimethyl terephthalate, 22.52 g of cyclohexylamine, 25 mL of pyridine, and 0.69 g of potassium carbonate.

-

Heat the mixture in an oil bath maintained at 135 °C for 30 hours.

-

During the reaction, collect the distillate in the separator. Periodically, add fresh cyclohexylamine to the reaction mixture.

-

After 30 hours, add xylene to the reaction mixture and distill off a portion of the solvent at an oil bath temperature of 140 °C. Repeat this azeotropic distillation step twice with 50 mL of xylene each time, with a 5-hour interval between additions.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and collect the solid product by filtration.

-

Wash the product with water to yield N,N'-dicyclohexylterephthalamide. The reported yield for this method is approximately 88.4%.

-

Applications and Logical Workflow

The primary application of N,N'-Dicyclohexylterephthalamide is as a nucleating agent in the polymer industry, particularly for polypropylene.[1] It functions by accelerating the crystallization process of the polymer, which in turn influences the material's final physical properties.[1] The following diagram illustrates the logical workflow from the synthesis of the compound to its end-use application.

References

Hydrogen Bonding in N1,N4-Dicyclohexylterephthalamide Gels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of hydrogen bonding in the formation and properties of gels derived from N1,N4-Dicyclohexylterephthalamide. This document details the supramolecular assembly of this versatile organogelator, presents key quantitative data, outlines experimental protocols for characterization, and visualizes the underlying molecular and procedural frameworks.

Introduction: The Architecture of Self-Assembled Gels

This compound is a low molecular weight organogelator that has demonstrated a remarkable ability to form thermally reversible gels in a variety of organic solvents. The gelation process is not a result of covalent polymerization but rather the outcome of a hierarchical self-assembly process. The primary driving force behind this assembly is the highly directional and specific nature of hydrogen bonding between the amide functionalities of the molecules.[1]

Upon dissolution in a suitable solvent at elevated temperatures, the individual this compound molecules are dispersed. As the solution cools, the molecules begin to self-assemble into one-dimensional fibrillar or needle-like structures.[1] These nascent fibers further entangle and interact to form a three-dimensional network that entraps the solvent molecules, leading to the formation of a macroscopic gel. The strength, thermal stability, and viscoelastic properties of these gels are intrinsically linked to the strength and density of the hydrogen-bonding network.

The Central Role of Hydrogen Bonding

The molecular structure of this compound features two secondary amide groups, each capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual functionality allows for the formation of extended intermolecular hydrogen-bonding chains, which are fundamental to the self-assembly process. The cyclohexyl substituents provide steric bulk and contribute to the overall stability of the fibrillar network through van der Waals interactions.

The primary hydrogen bonding motif involves the interaction between the N-H of one molecule and the C=O of a neighboring molecule. This leads to the formation of linear tapes or ribbons, which are the foundational building blocks of the gel network.

Caption: Intermolecular hydrogen bonding between two this compound molecules.

Quantitative Data on Gel Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈N₂O₂ | [2] |

| Molecular Weight | 328.45 g/mol | [2] |

| Melting Point | >300 °C | [3][4] |

| Appearance | White powder | [3][4] |

Table 2: Representative Gelation Properties of Terephthalamide-Based Organogelators in Various Solvents

| Gelator | Solvent | Critical Gelation Concentration (CGC) (wt%) | Gel Melting Temperature (Tgel) (°C) |

| N,N'-dioctylterephthalamide | Toluene | 0.5 | 85 |

| N,N'-didodecylterephthalamide | Dodecane | 0.3 | 110 |

| N,N'-dicyclohexylterephthalamide | Data not available | Data not available | Data not available |

Note: The data for analogous compounds are provided for illustrative purposes and to indicate the expected range of properties.

Experimental Protocols for Gel Characterization

A comprehensive understanding of this compound gels requires a suite of analytical techniques to probe their formation, structure, and material properties.

Gelation Studies

Objective: To determine the critical gelation concentration (CGC) and the gel melting temperature (Tgel).

Methodology:

-

A known amount of this compound is added to a sealed vial containing a specific volume of the chosen solvent.

-

The mixture is heated until the solid is completely dissolved.

-

The vial is then allowed to cool to room temperature.

-

Gel formation is confirmed by inverting the vial; if a stable, non-flowing solid is formed, it is considered a gel.

-

The CGC is the minimum concentration of the gelator required to form a stable gel.

-

To determine Tgel, the gel-containing vial is heated in a controlled manner, and the temperature at which the gel collapses and begins to flow is recorded.

References

- 1. This compound | 15088-29-6 | Benchchem [benchchem.com]

- 2. This compound | C20H28N2O2 | CID 306643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]

- 4. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 from China Factory [ecer.com]

An In-Depth Technical Guide to the Discovery and History of Terephthalamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalamide compounds, a class of organic molecules characterized by a benzene ring disubstituted with two amide functional groups in a para configuration, have a rich history rooted in materials science and are increasingly demonstrating significant potential in the realm of drug discovery. From the revolutionary high-strength polymer, Kevlar, to novel anticancer agents, the versatility of the terephthalamide scaffold continues to be a source of innovation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of key terephthalamide compounds, with a particular focus on their application in drug development as inhibitors of the Bcl-2 family of proteins.

Discovery and History

The story of terephthalamide compounds is most famously intertwined with the development of poly(p-phenylene terephthalamide), commercially known as Kevlar. In 1965, Stephanie Kwolek, a chemist at DuPont, discovered this remarkable polymer while searching for a lightweight and strong fiber for tires.[1] This aramid fiber, with its exceptional tensile strength-to-weight ratio, has since found widespread use in applications ranging from bulletproof vests to aerospace components.[1]

More recently, the terephthalamide scaffold has been explored in medicinal chemistry. Its rigid structure provides a robust framework for the spatial presentation of functional groups, making it an attractive candidate for the design of inhibitors targeting protein-protein interactions. A notable application is the development of terephthalamide derivatives as antagonists of anti-apoptotic Bcl-2 family proteins, such as Bcl-xL, which are often overexpressed in cancer cells.

Synthesis of Terephthalamide Compounds

Poly(p-phenylene terephthalamide) (PPTA)

The synthesis of high-molecular-weight PPTA is typically achieved through the condensation polymerization of p-phenylenediamine and terephthaloyl chloride in a polar aprotic solvent system, such as N-methyl-2-pyrrolidone (NMP) containing dissolved lithium chloride (LiCl) or calcium chloride (CaCl2). The salt is crucial for disrupting the hydrogen bonding of the resulting polymer, preventing its precipitation and allowing for the formation of high molecular weight chains.

Terephthalamide Diols from PET Waste

A more recent and environmentally conscious approach to synthesizing terephthalamide derivatives involves the chemical recycling of polyethylene terephthalate (PET) waste. Through aminolysis, PET can be depolymerized using amino alcohols, such as ethanolamine, to yield bis(2-hydroxyethyl) terephthalamide. This process provides a sustainable route to valuable chemical intermediates.

Experimental Protocols

Synthesis of Poly(p-phenylene terephthalamide) (PPTA)

Materials:

-

p-Phenylenediamine (PPD)

-

Terephthaloyl chloride (TCl)

-

N-methyl-2-pyrrolidone (NMP)

-

Lithium chloride (LiCl)

-

Pyridine

-

Nitrogen gas

Procedure: [2]

-

In a polymerization kettle equipped with a stirrer and under a nitrogen atmosphere, dissolve a specified amount of LiCl and pyridine in NMP.

-

Add p-phenylenediamine to the solution and stir until fully dissolved.

-

Gradually add terephthaloyl chloride powder to the stirred solution in two portions.

-

Maintain the reaction temperature between 20-40°C for 10-20 minutes.

-

The resulting polymer will precipitate as a pale yellow powder.

-

Isolate the polymer by filtration, wash thoroughly with water, and dry under vacuum.

Synthesis of N,N'-bis(2-hydroxyethyl)terephthalamide from PET

Materials:

-

PET flakes

-

1,2-diaminopropane (or other suitable amine)

-

Ethanol

-

Salicylaldehyde (for derivatization)

Procedure: [3]

-

In a round-bottom flask, heat a mixture of PET flakes and 1,2-diaminopropane at 130°C.

-

After the reaction is complete, the resulting aminolyzed product can be further purified.

-

For derivatization to a Schiff base, dissolve the aminolyzed product in ethanol.

-

Add salicylaldehyde dropwise to the solution and heat at 70°C overnight.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product using flash chromatography.

Biological Evaluation of Terephthalamide-Based Bcl-xL Inhibitors

Principle: This assay measures the binding of a fluorescently labeled peptide (tracer) derived from a pro-apoptotic BH3 domain to the Bcl-xL protein. Inhibitors that bind to the same site on Bcl-xL will displace the tracer, leading to a decrease in the polarization of the emitted light.[1][4]

-

Prepare a solution of the fluorescently labeled Bad BH3 peptide tracer at a concentration of approximately 15 nM in the assay buffer.

-

Add increasing concentrations of the terephthalamide-based inhibitor to the wells of a microplate.

-

Add the Bcl-xL protein to each well.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 or Ki value by fitting the data to a dose-response curve.

Principle: This technique is used to detect and quantify the levels of specific proteins, such as Bcl-2 and Bcl-xL, in cell lysates. This can be used to assess the on-target effects of terephthalamide-based inhibitors.[5]

-

Culture cells in the presence of varying concentrations of the terephthalamide-based inhibitor.

-

Lyse the cells to extract the total protein.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the Bcl-2 family protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Data

| Compound/Material | Analytical Technique | Key Data | Reference |

| Poly(p-phenylene terephthalamide) (PPTA) | FT-IR | Amide I (C=O stretch): ~1640 cm⁻¹, Amide II (N-H bend): ~1542 cm⁻¹, Amide III (C-N stretch): ~1314 cm⁻¹ | [1] |

| DSC | Melting point not observed (decomposes) | [9] | |

| TGA | Decomposition temperature: >500°C | [2] | |

| N,N'-bis(2-hydroxyethyl)terephthalamide | ¹H NMR (DMSO-d6) | Aromatic protons: ~8.0 ppm, -CH₂- protons: ~3.5 ppm, -OH protons: ~4.8 ppm, -NH protons: ~8.5 ppm | [4] |

| Terephthalamide-based Bcl-xL Inhibitor (SIAIS361034) | Fluorescence Polarization | Ki for Bcl-xL: 0.03 nM | [10] |

Visualization of Pathways and Workflows

Bcl-2 Family Signaling Pathway in Apoptosis

Caption: The Bcl-2 family signaling pathway and the mechanism of terephthalamide inhibitors.

Experimental Workflow for Synthesis and Characterization

Caption: General experimental workflow for the synthesis and characterization of terephthalamide compounds.

Conclusion

Terephthalamide compounds have a remarkable trajectory, from their origins as high-performance polymers to their current status as promising scaffolds in drug discovery. The robust and tunable nature of the terephthalamide core allows for the development of molecules with diverse and valuable properties. For researchers in materials science, the continued exploration of novel polyamides offers opportunities for creating materials with enhanced performance characteristics. In the field of drug development, the success of terephthalamide-based inhibitors of Bcl-xL highlights the potential of this scaffold in targeting challenging protein-protein interactions implicated in cancer and other diseases. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers working at the forefront of these exciting fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of antagonists of growth hormone-releasing hormone with high and protracted in vivo activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The PROTAC selectively degrading Bcl-xL represents a novel Hedgehog pathway inhibitor with capacity of combating resistance to Smoothened inhibitors while sparing bone growth - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of N1,N4-Dicyclohexylterephthalamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N4-Dicyclohexylterephthalamide, a versatile organic compound utilized as a nucleating agent in polymers, presents a unique solubility profile critical for its application and purification. This in-depth technical guide provides a comprehensive overview of its solubility in various organic solvents, drawing from available qualitative and predictive data. While extensive quantitative data remains to be fully elucidated in the public domain, this document furnishes detailed experimental protocols for researchers to determine precise solubility parameters. Furthermore, this guide employs visualizations to clarify experimental workflows and the theoretical underpinnings of its solubility characteristics.

Introduction

This compound is a symmetrical diamide characterized by a central terephthalamide core with cyclohexyl groups attached to the nitrogen atoms. This structure imparts a combination of rigidity from the aromatic ring and flexibility from the cyclohexyl moieties, influencing its physical properties, including its melting point and solubility. The compound is noted for its "good solubility and thermal stability," which are advantageous for its use in high-temperature polymer processing.[1][2][3][4] Understanding its solubility is paramount for optimizing its synthesis, purification via recrystallization, and its dispersion in polymeric matrices.

Solubility Profile of this compound

Precise, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in published literature. However, qualitative observations, purification methods, and computational predictions provide valuable insights into its solubility behavior.

Qualitative and Predictive Solubility Data

The following table summarizes the available qualitative and computationally predicted solubility information for this compound.

| Solvent/Solvent Class | Solubility | Remarks |

| Non-polar Organic Solvents | Forms organogels | This behavior implies that the compound has some solubility, particularly at elevated temperatures, allowing for the formation of a gel network upon cooling.[5] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely soluble | Terephthalamide derivatives, in general, exhibit solubility in polar aprotic solvents.[6][7] |

| Ethanol/Water Mixture | Soluble at elevated temperatures | A common method for the purification of this compound is recrystallization from a hot ethanol and water mixture, indicating good solubility in this system at higher temperatures.[5] |

| Dichloromethane (DCM) | Predicted logS = -1.2 | A computationally predicted logarithm of the molar solubility (logS) suggests moderate solubility.[5] |

| Ethyl Acetate (EtOAc) | Predicted logS = -2.5 | A computationally predicted logS suggests lower solubility compared to dichloromethane.[5] |

Experimental Protocol for Determining Solubility

To empower researchers to generate precise quantitative solubility data, the following detailed experimental protocol is provided. This method is based on the isothermal saturation technique, a widely accepted and reliable method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with a hot plate

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or on a magnetic stirrer with controlled heating. Equilibrate the samples at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method (HPLC or UV-Vis).

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Visualizing Experimental and Theoretical Frameworks

To further aid in the understanding of the solubility determination process and the underlying principles, the following diagrams are provided.

Conclusion

While a comprehensive quantitative dataset for the solubility of this compound in a wide array of organic solvents is yet to be consolidated in scientific literature, this guide provides a foundational understanding based on available qualitative and predictive data. The detailed experimental protocol presented herein offers a clear pathway for researchers to ascertain precise solubility values, which are crucial for the effective application of this compound in research and development. The provided visualizations serve to demystify the experimental process and the theoretical principles governing its solubility, thereby empowering scientists in the fields of materials science and drug development to harness the full potential of this compound.

References

- 1. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [m.ddvppesticide.com]

- 2. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [m.ddvppesticide.com]

- 3. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 from China Factory [ecer.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 15088-29-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data and Synthesis of N1,N4-Dicyclohexylterephthalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR) and a detailed synthesis protocol for N1,N4-dicyclohexylterephthalamide. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis and analysis.

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental methods for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals in the aromatic, aliphatic, and amide regions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, showing distinct signals for the carbonyl, aromatic, and aliphatic carbons. A publication on a similar compound, N,N′-dicyclohexylsuberoylamide, reports the amide carbonyl carbon at approximately 172 ppm and the alpha-carbon of the cyclohexyl ring at around 48 ppm, which can serve as a reference for the expected chemical shifts in this compound.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165-175 |

| Aromatic (quaternary) | ~135-140 |

| Aromatic (CH) | ~125-130 |

| Cyclohexyl (CH-N) | ~45-55 |

| Cyclohexyl (CH₂) | ~20-35 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide functional group. The absence of signals typical for primary amines (a double peak in the 3500–3300 cm⁻¹ region and a band between 1650 and 1580 cm⁻¹) can be used to confirm the successful formation of the amide bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3300 |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (aliphatic) | Stretching | ~3000-2850 |

| C=O (amide I) | Stretching | ~1640 |

| N-H (amide II) | Bending | ~1540 |

| C-N | Stretching | ~1240 |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a condensation reaction.[1] A detailed and efficient method is described in a patent, which utilizes the reaction of terephthaloyl chloride with cyclohexylamine.[2]

Synthesis of this compound[2]

This protocol is based on a patented method that offers high yield and avoids the use of organic acid binding agents.[2]

Materials:

-

Terephthaloyl chloride (20.3 g)

-

Cyclohexylamine (19.8 g)

-

10% Sodium hydroxide aqueous solution (80 g)

-

Benzene (90 mL)

-

Ice-water bath

Procedure:

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, dissolve 20.3 g of terephthaloyl chloride in 90 mL of benzene with stirring.

-

Cool the solution to 10 °C using an ice-water bath.

-

Prepare a mixture of 80 g of 10% aqueous sodium hydroxide solution and 19.8 g of cyclohexylamine.

-

Add the mixture dropwise to the terephthaloyl chloride solution while maintaining the reaction temperature at 10 ± 5 °C. The addition should take approximately 52 minutes.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 30 minutes.

-

Filter the resulting precipitate via suction filtration.

-

Wash the filter cake with water until the washing lotion is neutral.

-

Dry the product to obtain this compound.

Yield: 31.2 g (95.1%)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Methodological & Application

Synthesis of N1,N4-Dicyclohexylterephthalamide from Terephthaloyl Chloride: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the synthesis of N1,N4-dicyclohexylterephthalamide, a versatile organic compound with applications in polymer science and material science, notably as a nucleating agent for polypropylene.[1][2] The synthesis involves the condensation reaction of terephthaloyl chloride with cyclohexylamine. This application note includes a comprehensive experimental protocol, a summary of the compound's properties, and a visual representation of the synthetic workflow. The intended audience for this document includes researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is a diamide compound synthesized from terephthaloyl chloride and cyclohexylamine. Its molecular structure, featuring a rigid aromatic core flanked by two cyclohexyl groups, imparts desirable properties for various applications. It is a white crystalline solid that is stable under normal conditions.[1] The primary synthetic route involves a condensation reaction where the acyl chloride groups of terephthaloyl chloride react with the amino groups of cyclohexylamine.[3] This reaction is typically carried out in an anhydrous solvent, often with a base such as triethylamine to act as a catalyst and to neutralize the hydrochloric acid byproduct.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H28N2O2 | [4] |

| Molecular Weight | 328.4 g/mol | [3][4] |

| CAS Number | 15088-29-6 | [3][4] |

| Appearance | White powder/crystalline solid | [1] |

| Melting Point | >300 °C | [1][2] |

| Assay | ≥99% | [1][2] |

Experimental Protocol

This section details the materials and methods for the synthesis of this compound from terephthaloyl chloride.

Materials:

-

Terephthaloyl chloride (C8H4Cl2O2)

-

Cyclohexylamine (C6H13N)

-

Anhydrous Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)

-

Triethylamine ((C2H5)3N)

-

Ethanol (C2H5OH)

-

Deionized Water

-

Silica Gel (for column chromatography, if necessary)

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve terephthaloyl chloride (1.0 eq) in anhydrous dichloromethane or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: In a separate flask, prepare a solution of cyclohexylamine (2.2 eq) and triethylamine (2.2 eq) in the same anhydrous solvent.

-

Reaction: Cool the terephthaloyl chloride solution in an ice bath. Add the cyclohexylamine and triethylamine solution dropwise to the stirred terephthaloyl chloride solution using a dropping funnel over a period of 30-60 minutes.

-

Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture.[3] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. If necessary, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed for further purification.[3]

-

Drying and Characterization: Dry the purified this compound in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR) to confirm its identity and purity.[3]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of this compound from terephthaloyl chloride. The outlined procedure, coupled with the provided physicochemical data and workflow visualization, serves as a valuable resource for researchers and professionals engaged in chemical synthesis. Adherence to this protocol should enable the efficient and reproducible synthesis of this important compound.

References

- 1. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [m.ddvppesticide.com]

- 2. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]

- 3. This compound | 15088-29-6 | Benchchem [benchchem.com]

- 4. This compound | C20H28N2O2 | CID 306643 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Purification of N1,N4-Dicyclohexylterephthalamide by Recrystallization

Abstract

This document provides a detailed protocol for the purification of N1,N4-dicyclohexylterephthalamide via recrystallization. The procedure focuses on utilizing a mixed solvent system of ethanol and water, a common and effective method for the purification of aromatic amides.[1] These application notes are intended for researchers, scientists, and professionals in drug development who require a comprehensive, step-by-step guide to obtaining high-purity this compound. The protocol outlines methods for determining the optimal solvent ratio and executing the recrystallization to maximize yield and purity.

Introduction

This compound is a white, crystalline solid with the chemical formula C₂₀H₂₈N₂O₂ and a molecular weight of 328.4 g/mol .[2][3][4][5] It exhibits good thermal stability and a high melting point, making it suitable for various applications.[3][4][5] Recrystallization is a robust technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. For this compound, a mixture of ethanol and water is a suggested solvent system.[1] Ethanol is a good solvent for many organic molecules when hot, and the addition of water, a poor solvent for this non-polar compound, reduces its solubility, promoting crystallization upon cooling.

Health and Safety Precautions

This compound should be handled with appropriate safety measures. Always work in a well-ventilated area or a chemical fume hood.[6] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area with plenty of water.[6]

Ethanol is a flammable liquid. Keep it away from open flames and hot surfaces.

Materials and Equipment

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks

-

Graduated cylinders

-

Hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Watch glass

-

Ice bath

-

Drying oven or vacuum desiccator

Experimental Protocol

This protocol is divided into two main stages: determination of the optimal solvent ratio and the bulk recrystallization procedure.

Due to the lack of specific published solubility data, a small-scale trial is essential to determine the ideal ethanol-to-water ratio that maximizes the recovery of pure crystals.

-

Initial Solubility Test:

-

Place approximately 100 mg of crude this compound into a small test tube or Erlenmeyer flask.

-

Add ethanol dropwise while heating and stirring until the solid completely dissolves. Record the volume of ethanol used. This provides an estimate of the solubility in hot ethanol.

-

-

Determining the Cloud Point:

-

To the hot solution of the compound in ethanol, add deionized water dropwise with continuous heating and stirring.

-

Continue adding water until the solution becomes faintly and persistently cloudy. This is the "cloud point," indicating that the solution is saturated.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

The ratio of ethanol to water at this point is a good starting point for the bulk recrystallization.

-

-

Dissolution:

-

Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Add the determined volume of ethanol (from the small-scale trial, scaled up for the bulk amount) and begin heating the mixture with stirring.

-

Bring the mixture to a gentle boil to ensure complete dissolution of the amide. If any solid remains, add a minimal amount of additional hot ethanol until a clear solution is obtained.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

-

-

Inducing Crystallization:

-

To the hot, clear solution, slowly add the determined proportion of hot deionized water while stirring.

-

If the solution becomes cloudy, add a few drops of hot ethanol until it clears.

-

Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of a cold ethanol/water mixture (using the same ratio as determined earlier) to remove any remaining soluble impurities.

-

Continue to draw air through the funnel for several minutes to partially dry the crystals.

-

-

Drying:

-

Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator.

-

Data Presentation

The following table should be used to record the quantitative data during the experimental procedure.

| Parameter | Value | Units |

| Mass of Crude Material | g | |

| Volume of Ethanol for Dissolution | mL | |

| Volume of Water to Cloud Point | mL | |

| Optimal Ethanol:Water Ratio | v/v | |

| Mass of Watch Glass | g | |

| Mass of Watch Glass + Dry Pure Crystals | g | |

| Mass of Pure Crystals | g | |

| Percent Yield | % | |

| Melting Point of Crude Material | °C | |

| Melting Point of Pure Material | °C |

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps of the recrystallization protocol.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: N1,N4-Dicyclohexylterephthalamide in Polymer Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of N1,N4-Dicyclohexylterephthalamide as a high-performance additive in polymer materials. The primary focus is on its role as a nucleating agent, particularly for polypropylene (PP), where it significantly influences the crystalline structure and enhances key mechanical properties. This document details the underlying principles of its function, presents quantitative data on its effects, and provides detailed experimental protocols for its incorporation and characterization in a polymer matrix.

Introduction

This compound is an organic compound that serves as a highly effective nucleating agent for semi-crystalline polymers.[1] Its primary application lies in controlling the crystallization process of polymers like polypropylene, leading to improved physical and mechanical properties.[1][2] This diamide derivative facilitates heterogeneous nucleation, promoting the formation of specific crystal structures, notably the β-form in isotactic polypropylene (iPP), which is desirable for enhancing impact resistance and heat deformation resistance.[1][3][4]

The significance of this compound in materials science stems from its ability to fine-tune the microstructure of polymers, thereby enabling the production of high-performance materials for demanding applications in automotive parts, electrical appliances, and packaging.[1][3][4]

Principle of Action: Nucleating Agent

This compound functions as a nucleating agent by providing surfaces that facilitate the initiation of crystal growth within the polymer melt during cooling.[2] This process, known as heterogeneous nucleation, accelerates the overall crystallization rate and results in a larger number of smaller spherulites.

A key feature of this additive is its dual nucleating ability in isotactic polypropylene, capable of inducing both α and β crystal forms depending on the thermal conditions.[1][5] The promotion of the β-crystalline phase is particularly noteworthy as it leads to a significant improvement in the impact strength and heat distortion temperature of polypropylene.[3][4][5] The mechanism is believed to involve epitaxial growth, where the crystal structure of this compound acts as a template for the oriented growth of polymer crystals.[1]

Applications in Polymer Materials

The primary application of this compound is as a β-nucleating agent for polypropylene.[1][3][4]

-

Polypropylene (PP): It is used to produce high-impact and heat-resistant PP grades. Specific applications include:

-

PP-R (Polypropylene Random Copolymer) pipes: Enhancing durability and temperature resistance.[1][3][4]

-

Injection-molded products: Automotive components, electrical appliance housings, and other parts requiring high toughness.[1][3][4]

-

Blow-molded bottles and sheets: Improving mechanical performance.[3][4]

-

Beyond its role as a nucleating agent, this compound also serves as an intermediate in the synthesis of other advanced materials, such as liquid crystal materials and fluorescent dyes, owing to its thermal stability and solubility.[1][3][4]

Quantitative Data Summary